Positional Isomer ADME Differentiation
The target compound, bearing an ortho-methyl group (2-methylphenoxy), differs positionally from its meta-methyl regioisomer N-(3-aminophenyl)-2-(3-methylphenoxy)acetamide (CAS 954252-04-1) and para-methyl analog N-(4-aminophenyl)-2-(4-methylphenoxy)acetamide. While direct comparative bioactivity data for these exact isomers are not publicly available, the ortho-methyl substitution creates a distinct steric environment around the ether oxygen and alters electronic distribution via ortho-inductive effects . This substitution pattern has been demonstrated in structurally related phenoxyacetamide series to modulate target binding and metabolic stability compared to meta- and para-substituted counterparts [1].
| Evidence Dimension | Methyl substitution position on phenoxy ring |
|---|---|
| Target Compound Data | ortho-methyl (2-methylphenoxy) |
| Comparator Or Baseline | meta-methyl analog: N-(3-aminophenyl)-2-(3-methylphenoxy)acetamide (CAS 954252-04-1); para-methyl analog: N-(4-aminophenyl)-2-(4-methylphenoxy)acetamide |
| Quantified Difference | Positional isomerism; quantitative comparative data unavailable in public domain |
| Conditions | Chemical structure comparison; predicted ADME properties |
Why This Matters
Procurement of the correct positional isomer is essential for SAR reproducibility, as even a single-atom shift of the methyl group can alter receptor binding geometry, metabolic liability, and off-target profile.
- [1] Rani P, Pal D, Hegde RR, Hashim SR. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Biomed Res Int. 2014;2014:386473. doi:10.1155/2014/386473. View Source
